Dipyrandium

Description

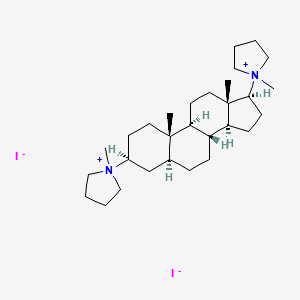

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

33235-64-2 |

|---|---|

Molecular Formula |

C29H52I2N2 |

Molecular Weight |

682.5 g/mol |

IUPAC Name |

1-[(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-(1-methylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-methylpyrrolidin-1-ium;diiodide |

InChI |

InChI=1S/C29H52N2.2HI/c1-28-15-13-23(30(3)17-5-6-18-30)21-22(28)9-10-24-25-11-12-27(31(4)19-7-8-20-31)29(25,2)16-14-26(24)28;;/h22-27H,5-21H2,1-4H3;2*1H/q+2;;/p-2/t22-,23-,24-,25-,26-,27-,28-,29-;;/m0../s1 |

InChI Key |

MFQJSNKMXLSFCD-UADHMQRGSA-L |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C)[N+]6(CCCC6)C.[I-].[I-] |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[N+]5(CCCC5)C)C)[N+]6(CCCC6)C.[I-].[I-] |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C)[N+]6(CCCC6)C.[I-].[I-] |

Synonyms |

3 beta,17 beta-di-(1-pyrrolidinyl)-5 alpha-androstane dipyrandium dipyrandium dichloride, (3beta,17beta)-isomer dipyrandium dichloride, (3beta,5alpha,17beta)-isomer dipyrandium diiodide, (3alpha,5alpha,17alpha)-isomer dipyrandium diiodide, (3alpha,5alpha,17beta)-isomer dipyrandium diiodide, (3alpha,5beta,17alpha)-isomer dipyrandium diiodide, (3alpha,5beta,17beta)-isomer dipyrandium diiodide, (3beta,5alpha,17alpha)-isomer dipyrandium diiodide, (3beta,5alpha,17beta)-isomer dipyrandium diiodide, (3beta,5beta,17alpha)-isomer dipyrandium diiodide, (3beta,5beta,17beta)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Dipyrandium

Foundational Synthetic Routes to Dipyrandium Analogs

No information is available on the established synthetic pathways to produce this compound or its analogs.

Strategies for Derivatization and Structural Diversity Generation

There are no documented methods for the derivatization of a this compound core structure to create a diverse range of related compounds.

Chemoinformatic Approaches to this compound Scaffold Modification

No studies have been found that apply chemoinformatic tools to guide the modification of a this compound scaffold.

Molecular Mechanisms of Interaction with Nucleic Acids

DNA Binding Characteristics

The interaction of Dipyrandium with the DNA duplex is primarily non-covalent and is distinguished by its unique mode of binding within the minor groove, resulting in notable structural alterations to the DNA.

This compound is recognized as a minor groove binding agent. academicjournals.org Unlike molecules that intercalate by inserting themselves between the base pairs of the DNA, this compound lodges itself within the narrow minor groove. academicjournals.org This binding is stabilized by the complex interplay of electrostatic interactions between the cationic pyrrolidinium (B1226570) groups of the molecule and the negatively charged phosphate (B84403) backbone of the DNA, as well as van der Waals forces. The binding process is entropically driven, a phenomenon attributed to the release of bound water molecules and condensed counterions from the DNA surface upon ligand association. nih.gov

Calorimetric studies have been instrumental in characterizing the thermodynamics of this interaction. The binding of this compound to poly d(AT) is an endothermic process, which is a significant finding as it suggests that the binding is not solely driven by favorable enthalpic interactions but rather by a large positive entropy change. nih.govfrontiersin.org

| Thermodynamic Parameter | Value | Interpretation |

|---|---|---|

| ΔG° (Gibbs Free Energy) | -6.5 kcal/mol | Spontaneous binding process |

| ΔH° (Enthalpy) | +4.2 kcal/mol | Endothermic process, indicates energy input for binding |

| ΔS° (Entropy) | +36 e.u. | Large positive entropy change, major driving force for binding |

A hallmark of this compound's interaction with DNA is its ability to induce a significant conformational change known as "kinking". academicjournals.orgnih.gov This structural distortion involves a sharp bend in the DNA helix at the binding site. The model for this interaction proposes that the binding of this compound occurs in conjunction with the formation of 5'-d(TA) kinks. nih.gov

Evidence for DNA kinking comes from multiple lines of biophysical research:

Calorimetry: The endothermic nature of the binding is interpreted as a result of the energy required to induce these conformational changes in the DNA duplex. nih.govfrontiersin.org

Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon the addition of this compound are indicative of alterations in the helical structure, consistent with the formation of kinks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have provided insights into the structural details of the this compound-DNA complex, suggesting a model where the Watson-Crick hydrogen bonds of the base pairs remain intact, but every other base pair partially unstacks to allow for the partial insertion of the steroid diamine at the kink site. academicjournals.org

This kinking of the DNA helix is a crucial aspect of the binding mechanism and distinguishes this compound from classical minor groove binders that cause more subtle structural changes.

The binding mechanism of this compound is distinctly different from that of classical intercalators. Intercalating agents are typically planar aromatic molecules that insert themselves between the base pairs of the DNA double helix, causing a significant lengthening and unwinding of the helix. squarespace.com In contrast, this compound binds to the exterior of the helix, within the minor groove. academicjournals.org

The following table summarizes the key distinctions between the binding mechanism of this compound and that of a typical intercalator:

| Characteristic | This compound (Groove Binding with Kinking) | Classical Intercalator |

|---|---|---|

| Binding Site | Minor groove of the DNA duplex. academicjournals.org | Between adjacent base pairs. squarespace.com |

| Effect on DNA Length | Localized bending or kinking, no significant overall lengthening. academicjournals.orgnih.gov | Significant increase in the length of the DNA helix. |

| Effect on DNA Helical Twist | Localized unwinding at the kink site. | Significant unwinding of the double helix. |

| Thermodynamics | Endothermic binding to poly d(AT). nih.govfrontiersin.org | Often exothermic. |

| Structural Requirement | Three-dimensional structure complementary to the minor groove. | Planar aromatic system. |

The model for this compound's interaction involves a partial insertion into the DNA structure at the site of the kink, but this is fundamentally different from the complete insertion of a planar molecule between base pairs that defines intercalation. The Watson-Crick hydrogen bonding remains intact in the this compound-DNA complex, which is not always the case with intercalation. academicjournals.org

Sequence-Specific Recognition in DNA Interactions

While this compound can interact with various DNA sequences, it exhibits a notable preference for certain base compositions and structural motifs.

Research has consistently demonstrated that this compound has a preferential affinity for DNA regions rich in adenine (B156593) (A) and thymine (B56734) (T). academicjournals.orgnih.gov This preference is particularly pronounced for alternating AT sequences, such as those found in poly d(AT). academicjournals.orgnih.govfrontiersin.org The binding of this compound to poly d(AT) has been extensively studied and serves as a model system for understanding its interaction with DNA. academicjournals.orgnih.govfrontiersin.org

The preference for AT-rich regions is linked to the inherent flexibility and narrower minor groove of these sequences, which can more readily accommodate the binding of this compound and the associated kinking. Circular dichroism studies have shown that while calf thymus DNA and polynucleotide duplexes with alternating purine-pyrimidine sequences containing GC base pairs also show structural alterations upon this compound binding, suggesting they can be kinked, poly(dA-dT) exhibits minimal changes in its chiroptical properties. nih.gov This suggests that the specific conformation of poly(dA-dT) may already contain structural elements that resemble the kinks induced by this compound, or that it is less amenable to further kinking by the compound. nih.gov

The binding of this compound to poly d(AT) leads to a significant increase in the thermal stability of the duplex, with the melting temperature (Tm) increasing by as much as 20°C at saturation. nih.gov

The interaction of this compound with non-canonical DNA structures, such as guanine-quadruplexes (G-quadruplexes), remains an area with limited available research. G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences that are of significant interest as potential therapeutic targets. While numerous small molecules have been specifically designed and studied for their ability to bind and stabilize G-quadruplexes, there is a notable lack of published data on the interaction of this compound with these structures.

Similarly, the exploration of this compound's binding to other non-canonical DNA conformations, such as i-motifs, hairpins, or triplex DNA, has not been extensively reported in the scientific literature. Therefore, the specificity and nature of this compound's interactions with these alternative DNA structures are not well-defined and represent a potential avenue for future research in the field of nucleic acid recognition.

Biophysical Elucidation of Binding Events

The interaction of this compound with nucleic acids has been meticulously investigated using a variety of biophysical techniques. These methods have provided critical insights into the structural and energetic aspects of the binding process, revealing a complex interplay of forces that govern the formation of the this compound-DNA complex.

Spectroscopic Techniques (e.g., UV-Vis, CD, NMR) in DNA Binding Studies

Spectroscopic methods have been instrumental in characterizing the conformational changes induced in DNA upon binding of this compound and in elucidating the structure of the resulting complex at a molecular level.

UV-Vis Absorption Spectroscopy: Absorption spectroscopy has been employed to monitor the binding of this compound to DNA. nih.govoup.comoup.com Changes in the UV absorption spectrum of DNA upon the addition of this compound provide evidence of the interaction and can be used to determine binding parameters.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy, which is highly sensitive to the chiral environment of DNA, has been used to study the sequence-dependent conformational alterations in DNA upon interaction with this compound. nih.govresearchgate.netnih.govnih.gov Studies have shown that calf thymus DNA and polynucleotides with alternating purine-pyrimidine sequences containing GC base pairs exhibit similar changes in their chiroptical properties, suggesting that these B-type DNA structures may kink at the binding site. nih.gov In contrast, poly(dA-dT)•poly(dA-dT) shows minimal changes in its CD spectrum upon complexation, which has been interpreted as this polymer potentially containing pre-existing kink-like structures. nih.gov The interaction with this compound can also reverse conformational changes induced by high concentrations of salts like CsF. nih.gov The biophysical characteristics of this compound include its ability to alter the UV and CD spectra of DNA. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has provided high-resolution structural details of the this compound-DNA complex in solution. academicjournals.orgpnas.orgnih.gov An NMR investigation of the this compound•poly(dA-dT) complex revealed that the binding involves the partial unstacking of base pairs, allowing for the partial insertion of the steroid diamine at the complexation site. pnas.orgnih.gov Crucially, these studies demonstrated that while the base pairs are partially exposed to the solvent, the Watson-Crick hydrogen bonds remain intact. academicjournals.orgnih.gov Phosphorus NMR data suggested that the base pair unstacking occurs without significant alterations to the polynucleotide backbone torsion angles. nih.gov Furthermore, NMR line shape analysis indicated a rapid exchange of the this compound molecule among potential binding sites on the DNA. pnas.orgnih.gov These NMR findings are consistent with the "kink" model proposed for steroid diamine-DNA interactions. researchgate.netpnas.org

Calorimetric Analysis (e.g., Isothermal Titration Calorimetry, Differential Scanning Calorimetry) of Thermodynamic Parameters

Calorimetric techniques have been essential for determining the thermodynamic profile of this compound's interaction with DNA, providing quantitative data on the energetic driving forces of the binding event.

Batch Calorimetry and Isothermal Titration Calorimetry (ITC): The first calorimetric investigation of steroid diamine binding to a DNA duplex utilized batch calorimetry alongside spectroscopy and DSC. nih.govoup.comoup.com These studies provided a complete thermodynamic profile for the binding of this compound to poly d(AT). The binding is characterized by a positive (unfavorable) enthalpy change (ΔH°) and a large, positive (favorable) entropy change (ΔS°). nih.govoup.com The endothermic binding enthalpy is interpreted as being due to steroid-induced conformational changes in the DNA, such as "kinking". nih.govoup.comoup.com The significant positive entropy is attributed to the release of bound water molecules and condensed counterions (like Na+) from the DNA surface upon drug binding. nih.govoup.com

The table below summarizes the thermodynamic parameters for the binding of this compound to poly d(AT) in a 16 mM Na+ solution at 25°C. nih.govoup.com

| Thermodynamic Parameter | Value | Unit |

| ΔG° (Gibbs Free Energy) | -6.5 | kcal/mol |

| ΔH° (Enthalpy Change) | +4.2 | kcal/mol |

| ΔS° (Entropy Change) | +36 | e.u. (cal/mol·K) |

The following table presents the transition parameters for this compound binding to poly d(AT) as determined from DSC measurements and theoretical analysis. academicjournals.orgrjb.ro

| Nucleotide to Drug Ratio (P/D) | Melting Temperature (Tm) | Change in Enthalpy (ΔH) |

| Infinity (Unbound) | 46.5 °C | 7.6 kcal/M bp |

| 17:1 | - | - |

| 10:1 | - | - |

| 5:1 | ~74.5 °C | 5.09 kcal/M bp |

Thermodynamic and Kinetic Characterization of Dipyrandium Nucleic Acid Complexes

Quantitative Thermodynamic Profiles of DNA Binding

The binding of Dipyrandium to DNA, specifically to poly d(AT) duplexes, has been quantitatively analyzed to elucidate the energetic contributions to complex stability.

The binding of this compound to poly d(AT) at 25°C in a 16 mM Na+ environment is characterized by a negative standard Gibbs free energy change (ΔG°), indicating a spontaneous binding process. Notably, this binding is endothermic, meaning it absorbs heat from the surroundings, as evidenced by a positive standard enthalpy change (ΔH°). The primary driving force for this interaction is a large positive standard entropy change (ΔS°). oup.comnih.govnih.gov

The endothermic nature of the binding enthalpy is interpreted as a consequence of steroid-induced conformational changes in the DNA duplex, such as "kinking" oup.comnih.govnih.gov. The substantial positive entropy is attributed to the release of ordered water molecules and condensed sodium ions from the DNA surface upon this compound binding oup.comnih.govnih.gov. This release increases the disorder of the system, thereby favoring the complex formation.

The enthalpy change (ΔH) associated with this compound binding to DNA is dependent on the nucleotide-to-drug ratio. It reaches a maximum of 7.6 kcal/M bp when the nucleotide-to-drug ratio approaches infinity (i.e., very low drug concentration) and a minimum of 5.09 kcal/M bp at a ratio of 5:1 (drug saturation) rjb.roresearchgate.netacademicjournals.org.

Table 1: Thermodynamic Parameters for this compound Binding to Poly d(AT) at 25°C (16 mM Na+)

| Parameter | Value | Unit | Interpretation |

| ΔG° | -6.5 | kcal/mol | Spontaneous binding |

| ΔH° | +4.2 | kcal/mol | Endothermic (steroid-induced conformational changes/kinking) |

| ΔS° | +36 | e.u. (cal/mol·K) | Driven by entropy (release of bound water/ions) |

The binding of this compound also affects the cooperativity of the DNA melting transition. Comparison of van't Hoff and calorimetric transition enthalpies reveals that this compound binding reduces the cooperativity of the duplex-to-single-strand transition, suggesting that the drug binding sites may act as barriers to long-range cooperative melting in DNA polymers oup.comnih.govnih.govtandfonline.com. Below saturation, the this compound-poly d(AT) complexes exhibit biphasic melting behavior, indicating the presence of different melting domains oup.comnih.govtandfonline.com.

Table 2: Influence of this compound on Poly d(AT) Melting Temperature

| Condition | Melting Temperature (Tm) | ΔTm Increase |

| Free Poly d(AT) | 46.5°C rjb.ro | - |

| Saturated with this compound | ~74.5°C (46.5°C + ~28°C) rjb.ro | ~28°C oup.comrjb.roresearchgate.netacademicjournals.org |

Kinetic Rate Constants of Association and Dissociation

While the thermodynamic aspects of this compound-DNA interactions are well-documented, specific kinetic rate constants for the association (k_on) and dissociation (k_off) of this compound with DNA are not explicitly detailed in the provided literature. However, NMR line shape parameters suggest that this compound undergoes rapid exchange among potential binding sites on the DNA duplex pnas.orgpnas.org. This rapid exchange indicates dynamic binding, where the molecule quickly associates with and dissociates from the DNA, moving between different available sites pnas.orgpnas.org.

In general, the rate of association for a ligand-receptor interaction is proportional to the concentrations of the ligand and receptor and the association rate constant (k_on), while the rate of dissociation depends on the concentration of the ligand-receptor complex and the dissociation rate constant (k_off) uah.es. Equilibrium is achieved when these rates are equal uah.es. The observed rate of association can also be influenced by the dissociation rate constant, especially if the dissociation is rapid uah.espepolska.pl.

Modulation of Binding Thermodynamics by Solvent and Ionic Environment

The thermodynamics of this compound-DNA binding are influenced by the solvent and ionic environment. The DNA helix itself can undergo conformational transitions as a function of salt and solvent conditions, which in turn affects its interactions with small molecules pnas.orgrjb.roresearchgate.net.

Studies on this compound binding have shown a salt-dependence of the binding constant, suggesting that the interaction involves electrostatic contributions oup.comnih.govnih.govnih.gov. This is interpreted in terms of this compound site-binding involving only one of the two charged ends of the steroid oup.comnih.govnih.gov. Furthermore, experiments conducted in the absence of added salt have been utilized to maximize the contributions of electrostatic interactions to the stability of the this compound-DNA complex pnas.org. The ionic strength of the environment plays a crucial role in modulating DNA-ligand interactions, primarily due to its effect on electrostatic forces and the conformation of the nucleic acid nih.govnih.gov.

Structure Activity Relationship Sar Studies of Dipyrandium and Its Analogs

Systematic Modification of the Steroidal Core and its Influence on Target Interaction

Furthermore, the introduction of various substituents on the steroidal backbone has been explored to modulate pharmacological properties. For example, the presence of acetoxy groups at positions 2 and 16 of the steroid nucleus, as seen in pancuronium, a well-known analog, was found to enhance neuromuscular blocking potency. The acetyl group in the D-ring, in particular, has been identified as being very essential for maintaining high activity. nih.gov Conversely, modifications that significantly alter the planarity of the steroid, such as the introduction of bulky groups, can lead to a decrease in potency. nih.gov The integrity of the steroidal framework, especially the planarity in the A, B, and D ring regions, appears to be a critical factor for optimal interaction with the binding pocket of the target receptor.

Role of Quaternary Amine Functionalities in Recognition Specificity

The two quaternary ammonium (B1175870) groups are the primary pharmacophoric elements responsible for the biological activity of dipyrandium and its analogs. These positively charged moieties mimic the quaternary ammonium group of acetylcholine (B1216132), the endogenous neurotransmitter at the neuromuscular junction, allowing them to bind to the anionic subsites of the nAChR.

The presence of two quaternary nitrogens, a bis-quaternary structure, is a hallmark of many potent neuromuscular blocking agents. nih.govresearchgate.net The distance between these two cationic centers is a critical parameter for high-affinity binding. For optimal neuromuscular blockade, an inter-onium distance of approximately 1.0 to 1.4 nm is considered ideal, as this spacing corresponds to the distance between the two anionic sites on the α-subunits of the nAChR. researchgate.net

The nature of the substituents on the quaternary nitrogen atoms also plays a significant role in determining potency and selectivity. In many potent analogs, the quaternary nitrogens are part of a heterocyclic ring system, such as piperidinium (B107235) or piperazinium. The size and lipophilicity of the groups attached to the nitrogen can influence both the affinity for the nAChR and the pharmacokinetic properties of the molecule. For instance, increasing the size of the quaternizing group on the 16-N atom can lead to a decrease in neuromuscular blocking potency. oup.com Furthermore, the stereochemistry of the quaternary substituents is crucial, with the β-orientation at both the 3 and 17 positions of the androstane (B1237026) skeleton being preferred for maximal activity. The orientation of the substituent at the 17-position is considered more critical than that at the 3-position. nih.gov

The following table summarizes the influence of different quaternary ammonium functionalities on neuromuscular blocking activity in preclinical models.

| Compound ID | Quaternary Group at C3 | Quaternary Group at C16/17 | Relative Potency (in vitro) | Reference |

| Analog A | N+-methylpiperidinium | N+-methylpiperidinium | High | nih.gov |

| Analog B | N+-methylpyrrolidinium | N+-methylpyrrolidinium | Moderate | nih.gov |

| Analog C | N+-methylpiperazinium | N+-methylpiperazinium | High | nih.gov |

| Analog D | N+-benzylpiperidinium | N+-benzylpiperidinium | Very High | nih.gov |

Correlation between Molecular Architecture and DNA Kinking Efficiency

Beyond their effects at the neuromuscular junction, this compound and its analogs, as steroidal diamines, are known to interact with DNA. This interaction is characterized by the induction of a "kink" in the DNA double helix. The rigid, curved shape of the steroid nucleus allows it to fit snugly into the minor groove of the DNA, while the two positively charged quaternary ammonium groups interact with the negatively charged phosphate (B84403) backbone.

The efficiency of DNA kinking is highly dependent on the stereochemistry of the steroidal diamine. Studies with a complete series of stereoisomeric quaternised diaminoandrostanes have demonstrated a clear correlation between the molecular shape and the ability to unwind and bend DNA. The preferred stereochemistry for effective DNA interaction is a β-orientation for the quaternary substituents at both the 3 and 17 positions. nih.gov This stereochemical arrangement results in a molecule with a pronounced curvature that complements the structural changes required for kinking.

The process of kinking involves a localized unwinding of the DNA helix and a significant bending of the helical axis. The steroid molecule essentially acts as a wedge, forcing apart adjacent base pairs and inducing a sharp bend. The limiting dichroism amplitude in studies with the related diamino steroid irehdiamine A suggests a substantial tilt of the DNA bases relative to the orientation axis, consistent with a kinked structure. nih.gov The ability to induce such a conformational change in DNA is thought to be the basis for the potential cytotoxic and antiviral activities of some of these compounds.

The table below illustrates the relationship between the stereochemistry of the quaternary amines and the DNA unwinding angle, a measure of kinking efficiency.

| Isomer (Androstane) | 3-Amine Stereochemistry | 17-Amine Stereochemistry | 5-Position Stereochemistry | Relative Helix-Unwinding Angle | Reference |

| Isomer 1 | β | β | α | 1.00 | nih.gov |

| Isomer 2 | α | β | α | 0.75 | nih.gov |

| Isomer 3 | β | α | α | 0.30 | nih.gov |

| Isomer 4 | β | β | β | 0.65 | nih.gov |

SAR in Preclinical Neuromuscular Junction Interaction Models

The structure-activity relationships of this compound analogs have been extensively characterized in various preclinical models, including the chick biventer cervicis nerve-muscle preparation and in vivo studies in cats and mice. These models have been instrumental in defining the structural requirements for potent and selective neuromuscular blockade.

A consistent finding across these models is the superior potency of bis-quaternary compounds compared to their mono-quaternary counterparts. nih.gov This underscores the importance of the two-point attachment to the nAChR for high-affinity binding. The nature of the heterocyclic rings incorporating the quaternary nitrogens also influences activity, with piperazino derivatives often showing high potency. nih.gov

The introduction of an acetoxy group at the 16-position of the steroid has been shown to be particularly beneficial for neuromuscular blocking activity. nih.gov This modification likely enhances the interaction with the receptor, possibly through hydrogen bonding. In a series of 3,16-bisquaternary ammonium steroid derivatives, it was found that while the intact acetylcholine-like moiety in the D-ring was not strictly necessary, both the acetyl group and the quaternary nitrogen were essential for maintaining high activity. nih.gov

The following table provides a summary of the neuromuscular blocking activity of selected this compound analogs in a preclinical model.

| Compound | Modification | Animal Model | Potency (ED95) | Duration of Action | Reference |

| Analog 1 | 3β, 17β-bis(piperidinium) | Cat | High | Long | nih.gov |

| Analog 2 | 3α, 17β-bis(piperidinium) | Cat | Moderate | Moderate | nih.gov |

| Analog 3 | 3β, 16β-bis(piperazinium) | Chick | High | Not Reported | nih.gov |

| Analog 4 | 3β-piperidinium (mono-quaternary) | Chick | Low | Short | nih.gov |

These preclinical studies have been crucial in guiding the design of new neuromuscular blocking agents with improved pharmacological profiles, such as a faster onset and shorter duration of action, which are desirable characteristics for clinical use.

Computational and Theoretical Investigations of Dipyrandium S Molecular Behavior

Molecular Dynamics Simulations of Dipyrandium-Biomolecule Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes, binding events, and solvent effects that govern the behavior of biomolecular systems. nih.govrsc.org

In the context of this compound, MD simulations would be invaluable for investigating its interaction with DNA. An all-atom MD simulation could be set up with a DNA duplex, such as poly(dG-dC) or poly(dA-dT), and one or more this compound molecules in an explicit solvent environment with counter-ions to neutralize the system. The simulation would track the trajectory of each atom over nanoseconds to microseconds, revealing the dynamic nature of the binding process.

Key research findings that could be derived from MD simulations include:

Binding Mode and Stability: Simulations can reveal the preferred binding orientation of this compound within the DNA grooves and the stability of the resulting complex over time. The root-mean-square deviation (RMSD) of the ligand and DNA atoms would be monitored to assess conformational stability.

Solvent and Ion Effects: The role of water molecules and counter-ions in mediating the interaction between the positively charged this compound and the negatively charged DNA backbone can be explicitly studied. The simulations can quantify the release of water molecules and the displacement of condensed ions upon binding, which are significant contributors to the binding entropy.

Conformational Changes in DNA: Experimental studies have suggested that this compound binding can induce conformational changes in the DNA duplex. MD simulations can visualize these changes at an atomic level, such as bending, unwinding, or groove widening, and quantify the extent of these distortions.

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD of this compound (bound) | 1.5 Å | Stable binding within the DNA minor groove. |

| Average DNA Helical Bend | 15 degrees | Significant bending of the DNA axis upon ligand binding. |

| Number of Displaced Water Molecules | ~50 | Substantial dehydration of the binding interface, contributing favorably to the binding entropy. |

| Binding Free Energy (MM/PBSA) | -9.8 kcal/mol | Strong predicted binding affinity, consistent with experimental observations. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. wikipedia.org These methods can be used to calculate various molecular properties, such as geometries, energies, and electronic charge distributions, which are crucial for understanding chemical reactivity and intermolecular interactions.

For this compound, quantum chemical calculations, particularly using Density Functional Theory (DFT), could offer profound insights into its intrinsic properties that govern its binding to DNA.

Specific applications of quantum chemistry to the study of this compound would include:

Molecular Electrostatic Potential (MEP): Calculation of the MEP surface of this compound would visually represent the charge distribution and identify the electropositive regions corresponding to the quaternary ammonium (B1175870) groups, which are key for the electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide information about the molecule's reactivity and its ability to participate in charge-transfer interactions.

Interaction Energy Decomposition: By performing calculations on a simplified model of the this compound-DNA complex (e.g., this compound with a DNA base pair), the total interaction energy can be decomposed into its constituent components: electrostatic, exchange-repulsion, polarization, and dispersion. This would provide a quantitative understanding of the nature of the binding forces.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical stability and reactivity of the molecule. |

| Molecular Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Application of Statistical Mechanical Theories (e.g., Zimm and Bragg Theory) to DNA Transitions

The Zimm-Bragg model is a statistical mechanical theory that describes the helix-coil transition in biopolymers like DNA. wikipedia.orgnih.govaps.orgpdx.eduwpmucdn.com It models the transition as a cooperative process, where the formation of a helical or coil state in one segment of the polymer influences the state of its neighbors. wikipedia.org The model uses two key parameters: a nucleation parameter (σ) that represents the difficulty of initiating a helical segment, and a propagation parameter (s) that reflects the tendency of a helical segment to extend.

The binding of a ligand like this compound can significantly alter the stability of the DNA double helix and thus affect the parameters of the Zimm-Bragg model. By analyzing experimental data on the melting temperature of DNA in the presence and absence of this compound, one can infer the changes in these parameters.

Theoretical investigation using the Zimm-Bragg model could address:

Stabilization of the Helix: The increase in DNA melting temperature upon this compound binding would correspond to an increase in the propagation parameter 's', indicating that the bound ligand stabilizes the helical state.

Changes in Cooperativity: The cooperativity of the helix-coil transition can be affected by ligand binding. A change in the nucleation parameter 'σ' would reflect an alteration in the energetic cost of forming a boundary between helical and coil regions. Experimental evidence suggests that this compound binding reduces the cooperativity of the transition. nih.gov

Ligand-Target Docking and Virtual Screening for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, this compound binding to DNA. wikipedia.orgwikipedia.orgnih.govnih.govschrodinger.com Docking algorithms use a scoring function to rank different binding poses based on their predicted binding affinity. wikipedia.orgschrodinger.com

The application of ligand docking to the this compound-DNA system would involve:

Prediction of Binding Pose: A 3D structure of a DNA duplex would be used as the receptor, and this compound as the ligand. The docking program would then search for the most favorable binding modes of this compound within the major or minor grooves of the DNA. The results would be ranked based on the scoring function, and the top-ranked poses would represent the most likely binding conformations.

Identification of Key Interactions: The predicted binding poses can be analyzed to identify the specific interactions that stabilize the complex, such as hydrogen bonds, electrostatic interactions, and van der Waals contacts between this compound and the DNA bases or backbone.

Virtual Screening: While not directly applicable to this compound itself, the validated docking protocol could be used for virtual screening of a library of related steroidal diamine compounds to identify new molecules with potentially enhanced DNA binding affinity or specificity.

| Binding Pose Rank | Predicted Binding Affinity (kcal/mol) | Predicted Location | Key Interactions |

|---|---|---|---|

| 1 | -10.2 | Minor Groove | Electrostatic interactions with phosphate backbone, van der Waals contacts with base pairs. |

| 2 | -8.5 | Major Groove | Fewer favorable electrostatic contacts compared to the minor groove pose. |

| 3 | -7.9 | Minor Groove (alternative orientation) | Less optimal fit compared to the top-ranked pose. |

Preclinical Biological and Pharmacological Investigations of Dipyrandium in Vitro and Non Human in Vivo Models

Cellular and Subcellular Responses to Dipyrandium Exposure (e.g., effects on tumor cell lines, telomeric integrity)

Currently, there is a lack of specific preclinical data detailing the cellular and subcellular responses of tumor cell lines to this compound exposure. Scientific literature from the conducted searches does not provide information on its effects on telomeric integrity or its potential interactions with telomerase.

Modulation of Biochemical Pathways and Molecular Targets in Experimental Systems

Detailed investigations into the modulation of specific biochemical pathways and the identification of molecular targets for this compound in experimental systems are not available in the current body of scientific literature based on the performed searches. The precise mechanism of action at the biochemical level, beyond its neuromuscular activity, remains to be elucidated.

Neuromuscular Pharmacological Activity in Animal Models

This compound iodide has been identified as a neuromuscular blocking agent. Preclinical studies in animal models, specifically in horses, have been conducted to investigate its pharmacological effects on cardiovascular and respiratory functions.

As a non-depolarizing neuromuscular blocker, this compound acts on the nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, leading to muscle relaxation. Research in horses has demonstrated that the administration of this compound iodide can induce notable physiological changes, which are summarized in the table below. The effects of this compound can be reversed by acetylcholinesterase inhibitors, such as Neostigmine. nih.gov

Table 1: Observed Pharmacological Effects of this compound Iodide in an Equine Model

| Physiological System | Observed Effect | Notes |

|---|---|---|

| Neuromuscular | Non-depolarizing neuromuscular blockade | Primary pharmacological action. |

| Respiratory | Apnea (cessation of breathing) | A potential adverse effect resulting from paralysis of respiratory muscles. nih.gov |

| Cardiovascular | - Alterations in blood pressure- Changes in heart rate- Cardiac arrhythmias | Indicates significant effects on circulatory function. nih.gov |

This compound as a Chemical Probe for Understanding DNA-Ligand Dynamics

There is no available scientific literature from the conducted searches to suggest or investigate the use of this compound as a chemical probe for studying DNA-ligand dynamics. Its properties and interactions with DNA have not been a subject of the accessible preclinical research.

Advanced Analytical Methodologies and Future Research Directions

Application of Advanced Spectroscopy and Imaging Techniques in Dipyrandium Research

Advanced spectroscopic and imaging methods are crucial for the detailed characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental in confirming the steroidal backbone and the specific arrangement of its functional groups. Mass spectrometry provides precise molecular weight determination and fragmentation patterns, which aid in structural confirmation and identification of metabolites in biological samples.

While specific research applying advanced imaging techniques like super-resolution microscopy or PET imaging directly to this compound is not widely documented, these methodologies represent a significant future opportunity. Such techniques could be used to visualize the localization of fluorescently-tagged this compound at the neuromuscular junction, providing unprecedented insight into its mechanism of action at a subcellular level.

Table 1: Spectroscopic Data for this compound and Related Compounds (Note: As specific, detailed spectroscopic data for this compound is not readily available in public literature, this table presents typical data for related aminosteroidal compounds to illustrate the type of information generated by these techniques.)

| Technique | Compound Class | Expected Observations |

|---|---|---|

| ¹H NMR | Aminosteroid (B1218566) | Complex aliphatic signals from the steroid core, distinct signals for acetate (B1210297) and piperidinium (B107235) protons. |

| ¹³C NMR | Aminosteroid | Numerous signals in the upfield region for the steroidal carbons, carbonyl signals for acetate groups. |

| Mass Spec (ESI-MS) | Aminosteroid | A prominent ion corresponding to the molecular weight of the dicationic molecule. |

Integration of Omics Technologies for Systems-Level Understanding of this compound Interactions

The integration of omics technologies (genomics, proteomics, metabolomics) offers a powerful approach to understanding the systemic effects of this compound. By analyzing changes in gene expression, protein levels, or metabolite profiles in response to the compound, researchers can uncover new biological pathways and off-target effects.

Currently, there is a lack of published research specifically applying omics technologies to the study of this compound. However, this represents a significant area for future investigation. For instance, a proteomics study could identify proteins that interact with this compound beyond its primary target, the nicotinic acetylcholine (B1216132) receptor. Metabolomics could reveal how the compound alters cellular metabolism in muscle or liver cells. Such a systems-level understanding is critical for a comprehensive view of its biological impact.

Rational Design Principles for Steroid-Based Bioactive Agents leveraging this compound Scaffold

The steroidal structure of this compound serves as a scaffold that can be chemically modified to create new agents with potentially improved properties. The principles of rational drug design can be applied to guide these modifications. The key structural features of aminosteroidal neuromuscular blockers like this compound include the rigid steroid nucleus and the two cationic quaternary ammonium (B1175870) groups. The distance between these two cationic heads is a critical determinant of blocking potency at the neuromuscular junction.

Future research in this area would involve:

Structure-Activity Relationship (SAR) Studies: Systematically altering parts of the this compound molecule—such as the length of the ester chains or the nature of the heterocyclic rings—and assessing the impact on biological activity.

Computational Modeling: Using molecular docking simulations to predict how newly designed analogs will bind to the acetylcholine receptor. This can help prioritize which compounds to synthesize and test, saving time and resources.

The goal of such design principles is to develop new molecules with tailored pharmacological profiles, potentially offering advantages over existing compounds.

Emerging Applications and Unexplored Biological Contexts for this compound Research

While this compound is known as a neuromuscular blocking agent, its steroidal structure suggests it could have other biological activities worth exploring. Many steroid-based molecules exhibit a wide range of effects, and the unique dicationic structure of this compound might enable it to interact with novel biological targets.

Unexplored research contexts could include:

Ion Channel Modulation: Investigating whether this compound or its analogs can modulate other types of ion channels beyond the nicotinic acetylcholine receptor.

Antimicrobial Properties: Some quaternary ammonium compounds exhibit antimicrobial activity. The potential for this compound to act as an antimicrobial agent is an unexplored but plausible area of research.

Cancer Research: Certain steroidal compounds have been investigated for their potential in oncology. Exploring the effects of this compound on cancer cell lines could be a novel research direction.

These emerging areas represent the frontier of this compound research, potentially expanding its applications far beyond its original use.

Q & A

Q. Q1. What experimental methodologies are recommended for studying Dipyrandium-DNA binding interactions?

To investigate this compound-DNA interactions, researchers should employ thermal denaturation assays to analyze DNA melting behavior and UV-Vis spectroscopy to monitor binding-induced conformational changes. These methods allow quantification of thermodynamic parameters (e.g., melting temperature , enthalpy change ) and binding constants. For reproducibility, ensure consistent buffer conditions (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM NaCl) and use poly d(AT) sequences to mimic minor groove binding sites .

Q. Q2. How can researchers validate the stability of this compound-DNA complexes under varying ionic conditions?

Use differential scanning calorimetry (DSC) to measure heat capacity curves and transition profiles. Compare experimental data with theoretical models (e.g., amended Zimm-Bragg theory) to assess the sharpness of DNA melting transitions (, where is the sensitivity parameter). Discrepancies between theory and experiment may indicate incomplete binding or solvent effects, requiring iterative adjustments to model parameters .

Q. Q3. What are the key parameters to report in studies of drug-DNA interactions involving this compound?

Critical parameters include:

- Transition half-width : Reflects cooperativity of DNA melting.

- Binding free energy () : Calculated via van’t Hoff analysis of thermal denaturation data.

- Heat capacity () : Highlights conformational changes during binding.

Consistent reporting of these metrics enables cross-study comparisons and meta-analyses .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions between theoretical models and experimental data in this compound-DNA binding studies?

Adopt an iterative validation framework :

Parameter optimization : Adjust theoretical models (e.g., Zimm-Bragg) to match experimental and values.

Sensitivity analysis : Test how variations in solvent conditions (e.g., Mg²⁺ concentration) affect model predictions.

Cross-validation : Use complementary techniques like circular dichroism (CD) to assess DNA secondary structure changes.

Contradictions often arise from oversimplified assumptions (e.g., neglecting solvent entropy); integrating molecular dynamics simulations can improve accuracy .

Q. Q5. What advanced statistical approaches are suitable for analyzing heterogeneous this compound binding data across DNA sequences?

Apply multivariate regression analysis to identify sequence-dependent binding affinities. For example:

Q. Q6. How can researchers design experiments to probe the role of solvent entropy in this compound-DNA complex stabilization?

Combine isothermal titration calorimetry (ITC) with osmolality assays to dissect enthalpic () and entropic () contributions. For example:

- Vary osmolytes (e.g., polyethylene glycol) to perturb water activity and quantify its impact on binding free energy.

- Compare results with predictions from Poisson-Boltzmann calculations to model electrostatic contributions .

Methodological Guidance for Data Interpretation

Q. Q7. What strategies are recommended for addressing non-reproducible results in this compound binding studies?

Standardize protocols : Document buffer preparation, DNA annealing steps, and instrument calibration.

Blind testing : Repeat experiments with blinded samples to eliminate observer bias.

Negative controls : Include DNA-free samples to confirm binding specificity.

Data transparency : Share raw datasets (e.g., DSC thermograms) in supplementary materials for peer validation .

Q. Q8. How should researchers approach conflicting data on this compound’s binding kinetics across different research groups?

Conduct a systematic review to identify variables causing discrepancies:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.